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Compound of Interest

Compound Name: 3-(methylthio)-1H-indazole

CAS No.: 1040502-51-9

Cat. No.: B1612970

Get Quote

Compound Identity & Core Properties
3-(Methylthio)-1H-indazole is a bicyclic heteroaromatic scaffold utilized primarily as a

pharmacophore fragment in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and

as a building block for diverse bioactive molecules. Its structural integration of a thioether at the

C3 position of the indazole ring alters the electronic properties and lipophilicity of the parent

indazole, influencing binding affinity in hydrophobic protein pockets.
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Property Data

CAS Number 1040502-51-9

IUPAC Name 3-(Methylsulfanyl)-1H-indazole

Synonyms
3-Methylthioindazole; 1H-Indazole, 3-

(methylthio)-

Molecular Formula C₈H₈N₂S

Molecular Weight 164.23 g/mol

Predicted LogP ~2.3 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 / 2

Physical State
Off-white to pale yellow solid (typical for this

class)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly

soluble in water.[1][2][3][4]

Synthesis & Experimental Protocols
Strategic Analysis of Synthetic Routes
Direct electrophilic sulfenylation of 1H-indazole is often regiochemically ambiguous, yielding

mixtures of N- and C-substituted products. The most authoritative and self-validating approach

involves the nucleophilic displacement of a halide (specifically 3-iodo-1H-indazole) or the S-

methylation of the corresponding thiol.

Preferred Route: Nucleophilic Displacement of 3-Iodo-1H-indazole This method offers superior

regiocontrol because the C3-iodine provides a specific handle for substitution, avoiding N-

alkylation side reactions common in other pathways.

Step-by-Step Protocol
Precursor: 3-Iodo-1H-indazole (Commercial or synthesized via iodination of indazole with

I₂/KOH).

Reagents:
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Substrate: 3-Iodo-1H-indazole (1.0 equiv)

Nucleophile: Sodium thiomethoxide (NaSMe) (1.2–1.5 equiv)

Catalyst: Copper(I) iodide (CuI) (5–10 mol%)

Ligand: 1,10-Phenanthroline or L-Proline (10–20 mol%)

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

Solvent: DMF or DMSO (Anhydrous)

Procedure:

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-iodo-1H-

indazole (1.0 equiv), CuI (0.05 equiv), ligand (0.1 equiv), and base (2.0 equiv).

Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles) to remove oxygen,

which can poison the copper catalyst and promote homocoupling.

Addition: Add anhydrous DMF (concentration ~0.2 M) via syringe, followed by the addition of

sodium thiomethoxide.

Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours. Monitor reaction progress

via TLC (Eluent: Hexanes/EtOAc) or LC-MS. The starting iodide signal should disappear,

replaced by the product mass (M+H = 165.05).

Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite

to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify

via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation Checkpoints:

NMR: ¹H NMR should show a distinct singlet for the S-Me group at δ ~2.6–2.7 ppm. The C3-

H signal of the parent indazole (usually around δ 8.0) will be absent.
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MS: Confirm parent ion [M+H]⁺ at m/z 165.

Mechanism & Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical

transition from the iodo-precursor to the thio-ether product.
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Caption: Synthetic pathway for 3-(methylthio)-1H-indazole via Copper-catalyzed C-S bond

formation.

Medicinal Chemistry Applications
Kinase Inhibition & Scaffold Utility
The 3-(methylthio)-1H-indazole moiety acts as a bioisostere for 3-alkyl or 3-halo indazoles

found in several FDA-approved kinase inhibitors.

Axinitib (Inlyta): Contains a 3-substituted indazole core.[1] The introduction of a sulfur atom

at C3 can modulate the metabolic stability and hydrogen-bonding potential of the inhibitor

within the ATP-binding cleft of kinases like VEGFR.

Electronic Modulation: The methylthio group is a weak electron donor by resonance but

electron-withdrawing by induction. This subtle electronic tuning is critical for optimizing the

pKa of the N1-proton, affecting the compound's solubility and permeability.

Metabolic Considerations
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In drug design, the methylthio group is often a "metabolic handle." It can be oxidized in vivo by

Flavin-containing monooxygenases (FMOs) or Cytochrome P450s to the corresponding

sulfoxide (S=O) or sulfone (O=S=O).

Pro-drug Strategy: Researchers often synthesize the sulfide (this compound) and test its

oxidized metabolites to assess active metabolites or toxicological risks.

References
American Elements. (n.d.). 5-Bromo-3-(methylthio)-1H-indazole Product Data. Retrieved

from [Link]

National Institutes of Health (NIH). (2020). Recent Advances in Indazole-Containing

Derivatives: Synthesis and Biological Perspectives. PMC7356656. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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